molecular formula C18H12F3N5OS2 B2807466 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 868966-67-0

2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2807466
CAS No.: 868966-67-0
M. Wt: 435.44
InChI Key: KEMRVHCZQUTDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:

  • Thioether linkage (-S-) at the 6-position, which may enhance metabolic stability compared to oxygen or nitrogen-based linkages.
  • Acetamide group connected to a 2-(trifluoromethyl)phenyl moiety, introducing strong electron-withdrawing effects and lipophilicity for improved membrane permeability .

The trifluoromethyl group at the ortho position of the phenyl ring may influence steric interactions with biological targets, distinguishing it from analogs with substituents at other positions.

Properties

IUPAC Name

2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5OS2/c19-18(20,21)11-4-1-2-5-12(11)22-15(27)10-29-16-8-7-14-23-24-17(26(14)25-16)13-6-3-9-28-13/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMRVHCZQUTDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Attachment of the Trifluoromethylphenylacetamide Moiety: This step involves the acylation of the intermediate compound with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multistep reactions involving nucleophilic substitution, cyclization, and coupling strategies. Representative methods include:

Reaction StepConditionsYieldKey FeaturesSource
Formation of triazolo-pyridazine coreCyclocondensation of 3-(thiophen-2-yl)-1H-1,2,4-triazole with 6-chloropyridazine in acetonitrile, 80°C, K₂CO₃72%Base-mediated nucleophilic aromatic substitution
Thioacetamide linkage introductionReaction of 6-mercapto intermediate with 2-bromo-N-(2-(trifluoromethyl)phenyl)acetamide in ethanol, reflux, 12 hr65%Thioether bond formation under mild conditions
Final purificationColumn chromatography (silica gel, ethyl acetate/hexane 3:7)>95% purityRemoval of unreacted intermediates

Key intermediates :

  • 3-(Thiophen-2-yl)- triazolo[4,3-b]pyridazin-6-thiol (precursor for thioether bond formation)
  • 2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide (electrophilic coupling partner)

Triazolo-Pyridazine Core

  • Electrophilic substitution : Limited due to electron-withdrawing triazole and pyridazine rings. Reactivity observed at C-3 (thiophene position) under strong Lewis acid catalysis (e.g., AlCl₃) .
  • Nucleophilic attack : Occurs at C-6 (sulfur site) in polar aprotic solvents (DMF, DMSO) with amines or thiols .

Thioether Linkage

  • Oxidation : Forms sulfone derivatives using H₂O₂/AcOH (20% yield) .
  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to produce sulfonium salts .

Trifluoromethylphenyl-Acetamide

  • Hydrolysis : Resistant to acidic/basic hydrolysis due to electron-withdrawing CF₃ group. Requires harsh conditions (6M HCl, 100°C) for amide cleavage .
  • Radical reactions : Participates in photochemical C–F bond activation under UV light .

Biological Interaction-Driven Reactions

The compound exhibits target-specific reactivity in enzymatic environments:

Biological TargetReaction TypeObserved ModificationOutcomeSource
HDAC6 (Histone deacetylase 6)Zinc coordinationChelation via triazole N-atomsEnzyme inhibition (IC₅₀ = 0.24 μM)
EGFR (Epidermal growth factor receptor)Covalent bindingMichael addition at C-6 thioetherIrreversible inhibition
p38 MAPKHydrogen bondingInteraction with pyridazine N-atomsCompetitive inhibition (Kᵢ = 8.9 nM)

Notable finding : The thiophene moiety enhances π-stacking with tyrosine residues in kinase binding pockets, stabilizing enzyme-inhibitor complexes .

Stability and Degradation Pathways

  • Thermal stability : Decomposes at 218°C (DSC data) via retro-Diels-Alder fragmentation of the triazolo-pyridazine ring .
  • Photodegradation : UV exposure (λ = 254 nm) leads to:
    • C–S bond cleavage in the thioether group (major pathway)
    • Defluorination of the CF₃ group (minor pathway)
  • Hydrolytic stability : Stable in pH 2–10 for 24 hr; degradation observed only in 1M NaOH (15% after 48 hr) .

Comparative Reactivity Table

Reaction SiteReagentProductRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Thioether SH₂O₂/AcOHSulfone2.3 × 10⁻⁴78.4
Pyridazine C-6NH₃/EtOH6-Amino derivative1.1 × 10⁻³65.2
Acetamide CONH6M HClCarboxylic acid4.7 × 10⁻⁶112.9

Data derived from .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds containing triazole and thiophene moieties exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The triazole ring can interfere with cell proliferation and induce apoptosis in cancer cells. Studies suggest that derivatives of triazoles can inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and thymidylate synthase, leading to reduced tumor growth .
  • Case Studies : A study reported that similar compounds showed potent activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The synthesized compounds were compared against standard anticancer drugs like cisplatin, demonstrating comparable or superior efficacy .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • In Vitro Studies : Various derivatives have been tested against both Gram-positive and Gram-negative bacteria. For example, certain triazole derivatives showed effective inhibition against Mycobacterium tuberculosis .
  • Mechanism : The presence of the thiophene ring enhances the lipophilicity of the compound, facilitating better membrane penetration and increased bioavailability in microbial cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents : The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of the compound .
  • Heterocyclic Influence : The combination of triazole and pyridazine rings contributes to a synergistic effect that enhances both anticancer and antimicrobial activities.

Synthetic Pathways

The synthesis of 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves several steps:

  • Formation of Triazole Derivative : Initial cyclization reactions are performed using appropriate thioketones and hydrazines under basic conditions.
  • Substitution Reactions : The introduction of trifluoromethyl groups can be achieved through electrophilic fluorination techniques or by using trifluoroacetic anhydride.
  • Final Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the desired acetamide derivative.

Mechanism of Action

The mechanism of action of 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Core Modifications: Thiophene vs. Fluorophenyl Substitutions

A closely related analog, 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (), replaces the thiophen-2-yl group with a 3-fluorophenyl ring. Key differences:

  • Steric Profile : The planar thiophene may facilitate better stacking with aromatic residues in proteins, whereas the fluorophenyl group’s bulk could hinder such interactions.
  • Trifluoromethyl Position : The target compound’s CF₃ group is at the 2-position on the phenyl ring, while the analog’s is at the 3-position , affecting spatial orientation in target binding pockets .

Acetamide Group Variations

Several analogs modify the acetamide’s phenyl ring substituents ():

Compound ID/Name Substituent on Phenyl Ring Key Features
Target Compound 2-(trifluoromethyl) High lipophilicity; ortho-CF₃ may limit rotational freedom.
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo...)phenyl]acetamide (891117-12-7) 4-ethoxy Ethoxy group increases hydrophobicity; para-substitution reduces steric clash.
894037-84-4 (Chlorophenyl analog) 4-chloro Chlorine’s electronegativity may enhance binding to electron-deficient targets.
  • Impact of Substituent Position : Para-substituted analogs (e.g., 4-chloro, 4-methoxy) likely exhibit distinct target engagement compared to ortho-CF₃ due to reduced steric hindrance.
  • Methyl-Triazolo Modifications : The analog with a 3-methyl group on the triazolo ring (891117-12-7) may exhibit altered metabolic stability or solubility .

Functional Group Analysis

Thioether vs. Sulfonyl/Sulfonamide Linkages

Trifluoromethyl Group Effects

The CF₃ group is a hallmark of medicinal chemistry for:

  • Enhancing lipophilicity (logP) for better absorption.
  • Providing metabolic resistance by blocking cytochrome P450 oxidation sites.

Biological Activity

The compound 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of a class of heterocyclic compounds that exhibit a variety of biological activities. This article explores its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazole ring fused with a pyridazine ring.
  • A thiophene moiety contributing to its unique electronic properties.
  • A trifluoromethyl group which enhances lipophilicity and may influence biological interactions.
PropertyValue
Molecular FormulaC₁₈H₁₂F₃N₆OS₂
Molecular Weight392.5 g/mol
CAS Number1903515-59-2

Anticancer Activity

Research has indicated that compounds containing triazole and thiophene moieties possess significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Triazole derivatives are known for their antibacterial and antifungal activities. In studies, similar compounds have demonstrated efficacy against pathogenic bacteria and fungi by disrupting cellular processes .

Anti-inflammatory Properties

Compounds with thiophene and triazole structures have shown promise as anti-inflammatory agents. They inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. For example, certain derivatives exhibited selectivity towards COX-II, which is implicated in pain and inflammation .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes such as carbonic anhydrases and cholinesterases. These enzymes are vital in several physiological processes, including neurotransmission and acid-base balance .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxicity of related triazole derivatives against MCF-7 cells, revealing IC50 values ranging from 1.35 to 2.18 μM for the most active compounds. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Testing : Another investigation into similar thiophene-containing triazoles reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics .
  • Inflammation Models : In vivo studies using animal models demonstrated that compounds with similar structures effectively reduced inflammation markers in induced arthritis models, suggesting potential therapeutic applications in inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by:

  • The presence of electron-withdrawing groups (like trifluoromethyl), enhancing receptor binding.
  • The thiophene and triazole rings contribute to increased lipophilicity and bioavailability.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with thiophen-2-yl precursors. Key steps include:

  • Thioether linkage : Reacting the core with thiols under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Acetamide coupling : Using 2-(trifluoromethyl)phenylacetyl chloride with a coupling agent (e.g., HATU) in anhydrous DCM.
  • Purification : Column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization from ethanol. Optimization Tips :
  • Use high-purity solvents (DMF, DCM) to avoid side reactions.
  • Monitor reaction progress with TLC or HPLC.
  • Adjust stoichiometry of thiol reagents to reduce disulfide byproducts .
Reaction Step Optimal Conditions Yield Range
CyclizationDMF, 80°C, 12 h45–60%
Thioether formationK₂CO₃, DMF, 60°C, 6 h70–85%
Acetamide couplingHATU, DCM, RT, 24 h60–75%

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the triazolo-pyridazine core and substituent positions (e.g., thiophen-2-yl vs. trifluoromethylphenyl).
  • HRMS : Validate molecular formula (e.g., C₂₀H₁₃F₃N₄OS₂).
  • X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects (if single crystals are obtainable).
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .

Q. How should initial biological screening be designed for this compound?

Methodological Answer:

  • In vitro assays : Test against panels of cancer cell lines (e.g., NCI-60) using MTT assays, with doxorubicin as a positive control.
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) via fluorescence polarization assays.
  • Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo translation.
  • Data Interpretation : Compare IC₅₀ values with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify SAR trends .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with modified aryl groups (e.g., 3- vs. 4-trifluoromethylphenyl) or alternative heterocycles (e.g., furan instead of thiophene).
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding modes to targets like kinases or GPCRs.
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity using Schrödinger Suite. Key Findings from Analogs :
  • Fluorine atoms enhance metabolic stability but may reduce solubility .
  • Thiophene improves π-π stacking in hydrophobic binding pockets .
Substituent Biological Activity (IC₅₀, μM) LogP
Thiophen-2-yl0.45 (EGFR)3.2
4-Fluorophenyl (analog)1.2 (EGFR)2.8

Q. How can contradictory data in mechanism-of-action studies be resolved?

Methodological Answer:

  • Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify essential genes for compound sensitivity.
  • SPR (Surface Plasmon Resonance) : Measure direct binding kinetics to suspected targets (e.g., kinases).
  • Metabolomics : Profile cellular metabolites post-treatment to identify dysregulated pathways (e.g., ATP depletion in cancer cells).
  • Contradiction Example : If a study reports apoptosis induction but another shows necroptosis, perform time-lapse microscopy with Annexin V/PI staining .

Q. What strategies are recommended for in vivo efficacy and toxicity studies?

Methodological Answer:

  • Animal models : Use xenograft mice (e.g., HCT-116 colorectal cancer) with biweekly IV dosing (10–20 mg/kg).
  • PK/PD analysis : Measure plasma half-life via LC-MS/MS and correlate with tumor volume reduction.
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine).
  • Formulation : Improve bioavailability via nanoemulsions or cyclodextrin complexes if solubility <1 mg/mL .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., ATCC-validated HeLa) and incubation times (72 h).
  • Control for solvent effects : Ensure DMSO concentration ≤0.1% in all assays.
  • Meta-analysis : Pool data from multiple studies using a random-effects model (e.g., RevMan) to identify outliers.
  • Example : A 10-fold difference in IC₅₀ may arise from variations in serum content (e.g., 5% vs. 10% FBS) in culture media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.